1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine
Description
Thermal Oxidation Kinetics and Hydroperoxide Formation Mechanisms
The thermal oxidation of SLinPE follows pseudo-first-order kinetics under controlled heating conditions, with rate constants dependent on temperature, oxygen availability, and the presence of pro-oxidants. At 37°C, the apparent rate constant ($$k{app}$$) for hydroperoxide formation in SLinPE-containing membranes is $$2.3 \times 10^{-3}\, \text{min}^{-1}$$ under atmospheric oxygen. The linoleoyl chain’s bis-allylic hydrogens at C-11 and C-14 serve as primary targets for hydrogen abstraction by hydroxyl radicals ($$\cdot\text{OH}$$), initiating a chain reaction that propagates through molecular oxygen ($$O2$$) addition.
Kinetic Model of Hydroperoxide Accumulation
The concentration of lipid hydroperoxides ([LOOH]) as a function of time ($$t$$) can be modeled as:
$$
[LOOH] = [LOOH]0 + kp \cdot [LH] \cdot [\cdot\text{OH}] \cdot t
$$
where $$k_p$$ is the propagation rate constant ($$4.7 \times 10^4\, \text{M}^{-1}\text{s}^{-1}$$ for SLinPE), and [LH] represents the concentration of intact lipid molecules.
Table 1: Thermal Oxidation Parameters for SLinPE at 37°C
The induction period, during which antioxidant defenses delay oxidation, shortens from 68 minutes to 45 minutes as the SLinPE concentration increases from 50 μM to 100 μM. Copper ions ($$Cu^{2+}$$) accelerate oxidation by binding to the phosphatidylethanolamine headgroup with an apparent dissociation constant ($$K_D^{App}$$) of 2 μM at pH 7.4, facilitating electron transfer reactions that generate alkoxyl radicals ($$\text{LO}\cdot$$).
Nonvolatile Organic Compound Profiling Under Controlled Heating Conditions
Controlled heating of SLinPE at 50°C for 24 hours generates stable nonvolatile products, including cross-linked dimers, Schiff bases, and cyclized adducts. Nuclear magnetic resonance (NMR) studies reveal that 32% of SLinPE forms Schiff bases with malondialdehyde (MDA) under these conditions, characterized by a distinct resonance at 8.3 ppm in $$^{13}\text{C}$$ NMR spectra.
Major Nonvolatile Products
- Cross-linked dimers : Covalent bonds form between ethanolamine headgroups via MDA bridges, detectable through trinitrobenzenesulfonic acid (TNBS) reactivity assays.
- Cyclized isoprostane-like structures : Intramolecular cyclization of hydroperoxy-linoleoyl chains yields prostaglandin analogs, confirmed by high-resolution mass spectrometry (HRMS).
Table 2: Nonvolatile Products from SLinPE Heating (50°C, 24 h)
| Product | Yield (%) | Analytical Method | Source |
|---|---|---|---|
| Schiff bases (MDA adducts) | 32 ± 2 | $$^{13}\text{C}$$ NMR | |
| Cross-linked dimers | 18 ± 3 | TNBS assay | |
| Isoprostane analogs | 12 ± 1 | HRMS ($$m/z$$ 756.5) |
The formation of these products follows second-order kinetics, with rate constants proportional to the square of the SLinPE concentration. Cross-linking reduces membrane fluidity, as evidenced by a 22% increase in phase transition temperature ($$T_m$$) for oxidized SLinPE compared to native lipid.
Volatile Organic Compound Generation Pathways During Lipid Peroxidation
Volatile organic compounds (VOCs) generated during SLinPE peroxidation include aldehydes, alkanes, and ketones, with hexanal and pentane as dominant species. The linoleoyl chain’s C-9 and C-12 double bonds dictate the cleavage positions, yielding hexanal ($$C6H{12}O$$) from C-11 hydroperoxide ($$\text{LOOH}{11}$$) and 2-pentenal ($$C5H8O$$) from C-14 hydroperoxide ($$\text{LOOH}{14}$$).
VOC Formation Pathways
- β-Scission of alkoxyl radicals :
$$
\text{LO}\cdot \rightarrow \text{Alkyl radical} + \text{Aldehyde}
$$
For $$\text{LOOH}_{11}$$, β-scission produces hexanal ($$k = 3.8 \times 10^4\, \text{M}^{-1}\text{s}^{-1}$$). - Hock rearrangement : Cyclic peroxides rearrange to form ketones like 4-oxo-2-nonenal.
Table 3: Dominant VOCs from SLinPE Peroxidation
Gas chromatography-mass spectrometry (GC-MS) analyses show that VOC profiles shift under anaerobic conditions, with a 74% reduction in aldehyde production and a concomitant increase in alkanes like pentane ($$C5H{12}$$).
Properties
CAS No. |
7266-53-7 |
|---|---|
Molecular Formula |
C41H78NO8P |
Molecular Weight |
744.0 g/mol |
IUPAC Name |
2-azaniumylethyl [(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,39H,3-11,13,15-17,19,21-38,42H2,1-2H3,(H,45,46)/b14-12-,20-18-/t39-/m1/s1 |
InChI Key |
YDTWOEYVDRKKCR-KNERPIHHSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Steglich Esterification: A Scalable Approach
The Steglich esterification, adapted from DMPC synthesis, offers a robust pathway for SLinPE production. This method employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate carboxylic acids for esterification with sn-glycero-3-phosphoethanolamine (GroPEtn).
Procedure:
- Silica Immobilization: GroPEtn is adsorbed onto silica gel to enhance reactivity and prevent byproduct formation.
- Esterification: A mixture of stearic acid (18:0), linoleic acid (18:2Δ9Z,12Z), DCC, and DMAP in chloroform is reacted with the silica-GroPEtn complex at 45°C for 72 hours.
- Workup: The reaction is quenched with hydrochloric acid, and the crude product is extracted into chloroform.
Key Advantages:
Protection-Deprotection Strategy for Acid-Sensitive Substrates
A semisynthetic route, inspired by GroPEtn synthesis, involves protecting the ethanolamine headgroup to prevent side reactions during acyl chain incorporation.
Steps:
- Trityl Protection: The primary amine of 1,2-diacyl-sn-glycero-3-phosphoethanolamine is protected with a trityl group using trityl chloride.
- Base Hydrolysis: The protected intermediate is hydrolyzed with sodium hydroxide to remove acyl groups, yielding N-trityl-GroPEtn.
- Deprotection: Trifluoroacetic acid cleaves the trityl group, yielding GroPEtn, which is re-esterified with stearoyl and linoleoyl chlorides.
Performance Metrics:
Purification and Isolation Techniques
Liquid-Liquid Extraction and Crystallization
Crude SLinPE is purified via solvent fractionation:
Solid-Phase Extraction (SPE)
Silica-based Sep-Pak cartridges separate phospholipids from neutral lipids and glycolipids. Elution with methanol yields SLinPE-enriched fractions, suitable for analytical applications.
Analytical Characterization
Mass Spectrometry
Nuclear Magnetic Resonance (NMR)
Thermal Analysis
Differential scanning calorimetry (DSC) reveals a phase transition temperature ($$ T_m $$) of 37.6°C, indicative of gel-to-liquid crystalline phase behavior.
Applications in Emulsion Stabilization
SLinPE-stabilized oil-in-water emulsions exhibit superior stability over 6 months, with droplet sizes <200 nm. Its high $$ T_m $$ enables temperature-triggered release in drug delivery systems.
Chemical Reactions Analysis
Types of Reactions: 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides, especially under heat-induced conditions.
Hydrolysis: The ester bonds in the compound can be hydrolyzed to yield free fatty acids and glycerophosphoethanolamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reaction is often carried out at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used to catalyze the hydrolysis reaction.
Major Products:
Oxidation: Hydroperoxides and other oxidized lipid species.
Hydrolysis: Stearic acid, linoleic acid, and glycerophosphoethanolamine.
Scientific Research Applications
Chemistry
- Model Compound: SLPE is widely used as a model compound in studies of lipid oxidation and membrane dynamics. Its unique structure allows researchers to investigate the effects of fatty acid composition on membrane properties and behavior under oxidative stress .
Biology
- Cell Signaling: SLPE has been implicated in various cellular processes, including lipid metabolism regulation. For example, it can influence the expression of lysophosphatidic acid receptor 6 (LPAR6) through the PI3K-Akt signaling pathway, which is particularly relevant in cancer cachexia.
- Membrane Structure Studies: The compound's role in cell membrane integrity and fluidity makes it a valuable tool for studying membrane-related phenomena .
Medicine
- Drug Delivery Systems: SLPE is being investigated for its potential use in drug delivery systems, particularly in liposomal formulations. Its amphiphilic nature facilitates the encapsulation of therapeutic agents, enhancing their bioavailability and targeting capabilities .
- CRISPR Delivery: Recent studies have explored the use of SLPE in lipid nanoparticle formulations for delivering CRISPR gene-editing components to target cells, particularly in liver diseases .
Industry
- Functional Foods and Nutraceuticals: Due to its beneficial fatty acid profile, SLPE is utilized in the production of functional foods aimed at improving health outcomes. Its incorporation into dietary supplements is being researched for potential health benefits related to lipid metabolism .
Case Studies
- Lipid Oxidation Studies : Research has shown that SLPE undergoes oxidation at elevated temperatures, leading to the formation of hydroperoxides and other oxidized products. These findings have implications for understanding lipid stability in food science and nutrition .
- Metabolic Health Research : A study indicated that elevated plasma levels of certain glycerophospholipids, including SLPE, were associated with a higher risk of metabolic syndrome. This highlights the compound's potential role as a biomarker for metabolic health assessments .
- Therapeutic Applications : In preclinical studies, SLPE-based formulations have demonstrated efficacy in targeting liver diseases by enhancing the delivery of therapeutic agents directly to liver cells .
Mechanism of Action
The mechanism of action of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine involves its incorporation into cell membranes, where it influences membrane fluidity and curvature. It interacts with various proteins and enzymes, modulating their activity and thus affecting cellular processes such as signal transduction and vesicle trafficking . The compound’s fatty acid components, stearic acid and linoleic acid, also play roles in metabolic pathways and inflammatory responses .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₄₁H₇₈NO₈P
- Molecular Weight : 744.1 g/mol
- CAS Number : 7266-53-7
- Thermal Oxidation: Undergoes hydroperoxide formation at 125°C, generating volatile organic compounds (VOCs) like 2-heptanone and non-VOCs with hydroxyl, oxo, or epoxy groups .
Comparison with Similar Compounds
SLPE is compared to structurally related phospholipids based on acyl chain composition, oxidation kinetics, functional roles, and analytical behavior.
Structural and Functional Comparisons
Table 1: Acyl Chain Composition and Functional Roles
Key Findings:
- Oxidation Resistance: SLPE oxidizes faster than monounsaturated PE species (e.g., 36:1 PE) due to its polyunsaturated linoleate chain .
- Cholesterol Interaction : SLPE and POPE bind cholesterol with affinity comparable to sphingomyelin (SM), suggesting synergistic roles in lipid raft assembly .
- Metabolic Regulation: In ducks fed linseed oil, SLPE upregulation correlates with increased linoleic acid metabolism, unlike SDGPC (stearoyl-DHA PC), which is linked to docosahexaenoic acid pathways .
Oxidation Kinetics and Byproducts
Table 2: Thermal Oxidation Profiles of PE Species
- Mechanistic Insight: SLPE’s VOCs arise from both hydroperoxide decomposition and secondary breakdown of non-VOCs, a pathway less prominent in saturated or monounsaturated PE species .
Analytical and Quantification Differences
Table 3: LC-ESI-MS Response Factors for PE Species
| PE Species | Acyl Chains | Relative Instrument Response |
|---|---|---|
| PE16:0/16:0 | 16:0/16:0 | 1.00 (reference) |
| PE18:0/18:2 (SLPE) | 18:0/18:2 | 0.75 |
| PE18:0/22:6 | 18:0/22:6 | 0.50 |
- Critical Note: Longer and more unsaturated acyl chains (e.g., DHA in PE18:0/22:6) reduce ionization efficiency, necessitating calibration adjustments for accurate quantification .
Biological Activity
1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine (SLPE) is a phospholipid belonging to the class of phosphatidylethanolamines. Its molecular formula is with a molecular weight of approximately 744.05 g/mol. This compound is notable for its dual fatty acid composition, featuring stearic acid at the sn-1 position and linoleic acid at the sn-2 position. SLPE is primarily utilized in drug delivery systems, particularly in mRNA combination therapies for cancer treatment, and has been investigated for its biological activities related to oxidative stress and cellular signaling.
- CAS Number : 7266-53-7
- Molecular Formula : C41H78NO8P
- Molecular Weight : 744.05 g/mol
- Synonyms : 18:0-18:2 PE, PE(18:0/18:2(9Z,12Z))
Oxidative Stability and Modification
Research has shown that SLPE undergoes oxidative modifications under heat, leading to the formation of various oxidation products. A study identified that at temperatures around 125 °C, significant levels of hydroperoxides were formed, indicating that thermal treatment can affect the stability and functional properties of SLPE. The kinetics of these reactions were monitored using mass spectrometry, revealing that degradation products included hydroxyl, oxo, and epoxy groups .
Role in Cancer Treatment
SLPE is being explored as a component in mRNA-based therapies aimed at cancer treatment. Its lipid structure facilitates the encapsulation and delivery of mRNA molecules into cells, enhancing therapeutic efficacy. The incorporation of SLPE into lipid nanoparticles has been shown to improve cellular uptake and bioavailability of therapeutic agents .
Antioxidant Properties
In addition to its role in drug delivery, SLPE exhibits antioxidant properties that may help mitigate oxidative stress in cells. A study on barley roots demonstrated that exogenous treatments with compounds like melatonin improved the tolerance to low phosphorus stress by modulating reactive oxygen species (ROS) levels and enhancing antioxidant enzyme activities. The involvement of SLPE in such pathways suggests it may play a role in cellular defense mechanisms against oxidative damage .
Case Study 1: Thermal Oxidation Effects
A study conducted on the thermal oxidation of SLPE revealed that prolonged heating leads to a significant decrease in the parent compound while generating volatile organic compounds (VOCs). The predominant VOC identified was 2-heptanone, which highlights the potential for SLPE to act as a source of bioactive compounds upon thermal processing .
Case Study 2: Lipid Nanoparticle Formulations
In cancer therapy applications, formulations containing SLPE have been tested for their ability to deliver mRNA effectively. These studies demonstrated enhanced transfection efficiencies compared to traditional lipid formulations, suggesting that SLPE's unique structural properties contribute positively to its performance as a drug delivery vehicle .
Data Table: Summary of Biological Activities
Q & A
Q. How can SLPE be efficiently extracted and purified from biological matrices?
The Bligh & Dyer method is widely used for lipid extraction. Homogenize samples in a chloroform-methanol-water system (2:1:0.8 v/v), followed by phase separation with additional chloroform and water. The chloroform layer contains purified lipids, including SLPE. This method minimizes lipid degradation and is reproducible for tissues like muscle or liver .
Q. What analytical techniques validate SLPE structural integrity and purity?
- Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) identifies SLPE via molecular ion peaks (e.g., [M+H]⁺ at m/z 788.5) and fragmentation patterns.
- Thin-layer chromatography (TLC) or normal-phase HPLC with evaporative light scattering detection (ELSD) assesses purity by separating SLPE from non-polar lipids and lysophospholipids .
Q. How is SLPE quantified in complex lipid mixtures?
Use normal-phase HPLC coupled with ELSD or charged aerosol detection (CAD) . Calibrate with synthetic SLPE standards. For higher sensitivity, employ LC-MS/MS with multiple reaction monitoring (MRM) targeting specific phospholipid transitions .
Advanced Research Questions
Q. What are the primary oxidation products of SLPE under thermal stress, and how are they characterized?
Thermal oxidation (e.g., 125°C) generates:
- Non-volatile products : Hydroperoxides, hydroxyl, oxo, and epoxy derivatives. These are identified via LC-ESI-MS after acid treatment to stabilize hydroperoxides.
- Volatile organic compounds (VOCs) : Predominantly 2-heptanone, detected via headspace solid-phase microextraction (HS-SPME) coupled with GC-MS .
Q. How does temperature influence SLPE oxidation kinetics?
At 125°C, hydroperoxide formation peaks due to accelerated radical chain reactions. SLPE degradation follows first-order kinetics , with rapid depletion of the precursor and accumulation of oxygenated products. Time-course studies using LC-ESI-MS reveal nonlinear VOC formation, linked to secondary decomposition of non-volatile intermediates .
Q. What methodologies study SLPE’s role in membrane protein interactions?
- Molecular dynamics (MD) simulations : Incorporate SLPE into lipid bilayers (e.g., with POPE/POPG) to analyze protein conformational changes.
- Fluorescent probes : Use labeled SLPE analogs (e.g., rhodamine-tagged) to monitor membrane fluidity and protein binding via fluorescence resonance energy transfer (FRET) .
Q. What synthetic strategies are used to prepare SLPE?
- Acylation : React 1-stearoyl-sn-glycero-3-phosphoethanolamine with linoleic anhydride.
- Enzymatic synthesis : Phospholipase A₂-mediated esterification under controlled hydration conditions. Purify via silica gel chromatography and validate by ¹H-NMR (e.g., linoleoyl double bond protons at δ 5.3–5.4 ppm) .
Key Notes for Experimental Design
- Oxidation studies : Use inert atmosphere (N₂) to distinguish thermal vs. auto-oxidation pathways.
- Membrane models : Balance SLPE with saturated lipids (e.g., DPPC) to mimic physiological bilayer asymmetry.
- Synthesis : Optimize solvent systems (e.g., chloroform:methanol) to prevent hydrolysis of linoleoyl chains.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
